ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that features a benzothiazole moiety linked to a chromenone structure
Preparation Methods
The synthesis of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Synthesis of the chromenone structure: This involves the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form the chromenone ring.
Coupling of the benzothiazole and chromenone units: This step often involves the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to link the two moieties via an ester bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group, forming amides or thioesters.
Scientific Research Applications
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in diseases such as cancer or infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with biomolecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole moiety can bind to metal ions or proteins, while the chromenone structure can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared to other benzothiazole and chromenone derivatives:
Benzothiazole Derivatives: Compounds such as 2-(2-benzothiazolyl)acetic acid ethyl ester share the benzothiazole core but differ in their functional groups and overall structure, leading to different biological activities.
Chromenone Derivatives: Compounds like 7-hydroxy-4-methylcoumarin have a similar chromenone structure but lack the benzothiazole moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-3-13-9-14-18(10-17(13)28-12-20(24)26-4-2)27-11-15(21(14)25)22-23-16-7-5-6-8-19(16)29-22/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZLQJKCGSOBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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